molecular formula C9H17ClN2O B1447031 3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride CAS No. 1672675-26-1

3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride

Cat. No. B1447031
CAS RN: 1672675-26-1
M. Wt: 204.7 g/mol
InChI Key: UJFVZCOHJGFBBC-UHFFFAOYSA-N
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Description

3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride is a chemical compound with the CAS Number: 1672675-26-1 . It has a molecular weight of 204.7 g/mol . The IUPAC name for this compound is 3-methyl-2-morpholinobutanenitrile hydrochloride .


Molecular Structure Analysis

The InChI code for 3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride is 1S/C9H16N2O.ClH/c1-8(2)9(7-10)11-3-5-12-6-4-11;/h8-9H,3-6H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The molecular formula of 3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride is C9H17ClN2O. It has a molecular weight of 204.7 g/mol.

Scientific Research Applications

Life Science Research

3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride: is utilized in life science research for its potential as a biochemical reagent. It may be involved in the synthesis of molecules that interact with biological systems, aiding in the study of cellular processes and the development of therapeutic agents .

Material Science

In material science, this compound could play a role in the development of new materials with unique properties. Its molecular structure allows for the exploration of interactions at the atomic level, which can lead to the creation of innovative materials with specific characteristics for industrial applications .

Chemical Synthesis

This chemical serves as an intermediate in organic synthesis. Its morpholine group can act as a directing group or a leaving group in various chemical reactions, making it a valuable compound for constructing complex organic molecules .

Chromatography

In chromatographic methods, 3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride might be used as a standard or a derivative for the analysis of similar compounds. Its stability and reactivity make it suitable for use in high-performance liquid chromatography (HPLC) and other chromatographic techniques .

Analytical Research

Analytical research applications of this compound include its use as a reference material in quantitative and qualitative analysis. It can help in calibrating instruments, validating methods, and ensuring the accuracy of analytical results .

Pharmacological Studies

The compound’s structure suggests potential pharmacological applications. It could be used in the design and synthesis of drug candidates, particularly in the modulation of biological targets that interact with the morpholine moiety .

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for 3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride can be found on the product link . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

3-methyl-2-morpholin-4-ylbutanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c1-8(2)9(7-10)11-3-5-12-6-4-11;/h8-9H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFVZCOHJGFBBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)N1CCOCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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